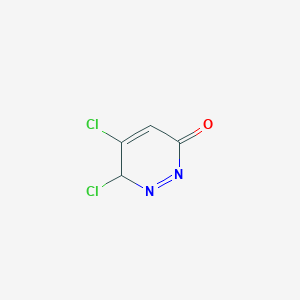

3,4-dichloro-3H-pyridazin-6-one

Description

Evolution of Pyridazinone Chemistry and its Importance in Heterocyclic Compound Synthesis

The chemistry of pyridazinones has been a subject of growing interest for several decades. researchgate.netcbijournal.com These compounds are derivatives of pyridazine (B1198779) and belong to an important class of heterocycles. researchgate.net The pyridazinone skeleton is a key structural motif found in numerous compounds with significant biological activities. researchgate.netcbijournal.com Their synthesis is often achieved through the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids, with hydrazine (B178648) derivatives. google.com This accessibility has made them popular starting materials and intermediates in organic synthesis. The versatility of the pyridazinone ring allows for functionalization at various positions, making it an attractive scaffold for constructing a diverse array of heterocyclic systems. researchgate.net

The Significance of Halogenation in Modulating Pyridazinone Reactivity and Applications

Halogenation is a fundamental strategy in organic synthesis to modulate the electronic properties and reactivity of a molecule. In heterocyclic compounds like pyridazinones, the introduction of halogen atoms, such as chlorine, serves several critical purposes. Halogenated pyridazinones are highly valuable as intermediates for creating more complex molecules through cross-coupling reactions. researchgate.net

The chlorine atoms on the pyridazinone ring are effective leaving groups, making the molecule susceptible to nucleophilic substitution reactions. arkat-usa.org This reactivity allows for the introduction of a wide range of functional groups onto the pyridazinone core. The positions of the chlorine atoms influence the regioselectivity of these substitution reactions. For instance, studies on related dichlorinated pyridazinones, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, have shown that nucleophilic attack can be directed to a specific position on the ring, leading to selectively substituted products. researchgate.net This controlled reactivity is crucial for the targeted synthesis of complex chemical structures.

Research Landscape and Specific Focus on 3,4-Dichloro-3H-pyridazin-6-one

While the broader family of pyridazinones is extensively studied, the specific isomer This compound remains a sparsely documented compound in the scientific literature. A comprehensive search reveals a landscape where related isomers, such as 4,5-dichloropyridazin-3(2H)-one and 3,6-dichloropyridazine (B152260), are more commonly investigated and commercially available. acs.orgchemicalbook.comsigmaaldrich.comsigmaaldrich.com

The primary significance of This compound in contemporary research is its potential as a versatile, yet under-explored, synthetic intermediate. Based on the established principles of pyridazinone chemistry, the two chlorine atoms at positions 3 and 4 are expected to be reactive sites for nucleophilic displacement. This dual reactivity could allow for sequential and regioselective substitution, providing a pathway to novel and complex pyridazinone derivatives that are not easily accessible through other routes. The lack of extensive research on this specific isomer presents an opportunity for future investigations into its unique reactivity and potential applications as a building block in medicinal and materials chemistry.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value (Predicted) |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| IUPAC Name | 3,4-dichloro-1,6-dihydropyridazin-6-one |

| Physical State | Solid (Predicted) |

Note: The properties listed are based on theoretical calculations and predictions, as extensive experimental data for this specific compound is not widely available in published literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2Cl2N2O |

|---|---|

Molecular Weight |

164.97 g/mol |

IUPAC Name |

3,4-dichloro-3H-pyridazin-6-one |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1,4H |

InChI Key |

XRJHJWALGHVWOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(N=NC1=O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dichloro 3h Pyridazin 6 One

Historical and Pioneering Synthetic Approaches to Dichloropyridazinones

Historically, the synthesis of dichloropyridazines has been a focal point of heterocyclic chemistry. Early research, such as the work on the synthesis of pyridazine (B1198779) and 3,6-dichloropyridazine (B152260), laid the groundwork for understanding the fundamental reactivity of the pyridazine core. acs.org These pioneering efforts often involved the chlorination of pyridazine-3,6-diol (maleic hydrazide) using strong chlorinating agents.

Contemporary and Optimized Synthetic Routes to Dichloropyridazinones

Modern synthetic chemistry has built upon these foundational methods, exploring new reagents and strategies to improve yield, selectivity, and environmental compatibility. However, the application of these advanced methodologies to the specific synthesis of 3,4-dichloro-3H-pyridazin-6-one is not explicitly detailed in the available literature. General strategies for related isomers are outlined below, which could theoretically be adapted.

Synthesis via Cyclocondensation Reactions of Precursors

Cyclocondensation reactions are a common strategy for constructing the pyridazinone ring. This typically involves the reaction of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound or its equivalent. For the synthesis of dichloropyridazinones, a dichlorinated precursor would be required. While the use of precursors like bromomaleic anhydride (B1165640) is plausible, specific examples leading to the 3,4-dichloro isomer are not documented in the searched reports.

Halogenation and Derivatization from Pyridazinone Scaffolds

The direct halogenation of a pyridazinone scaffold is a widely used method for producing dichlorinated derivatives. The most common approach involves the treatment of a dihydroxypyridazine with a chlorinating agent. For instance, the synthesis of 3,6-dichloropyridazine is routinely achieved by reacting pyridazine-3,6-diol with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comchemicalbook.com This method is effective, though it often requires harsh reaction conditions.

Theoretically, this compound could be synthesized from a corresponding 3,4-dihydroxy-3H-pyridazin-6-one precursor using similar chlorinating agents. However, specific examples or studies detailing this transformation for the 3,4-isomer are not found in the available literature.

Multi-Step Synthesis from Related Dichloropyridazines

Another potential route to this compound could involve a multi-step synthesis starting from a related dichloropyridazine. For example, a synthetic pathway might be envisioned starting from 3,4-dichloropyridazine, although this specific starting material itself appears to be less common than its 3,6-dichloro counterpart. google.com A subsequent oxidation or other functional group interconversion could then potentially yield the desired pyridazinone. Again, a documented pathway for this specific target is not available.

Process Intensification and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. In the context of dichloropyridazine synthesis, this has led to the exploration of alternative chlorinating agents to the traditionally used phosphorus oxychloride and pentachloride, which generate significant acidic waste. One such development is the use of N-chlorosuccinimide (NCS) as a milder and more selective chlorinating agent. google.com This approach has been successfully applied in the synthesis of 3,6-dichloropyridazine, offering a greener alternative with simpler work-up procedures. google.com The application of such green chemistry principles to the synthesis of the 3,4-dichloro isomer remains an area for future investigation.

Regioselective Synthesis and Isomer Control in Dichloropyridazinone Formation

Achieving regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyridazinones. The substitution pattern of the starting materials and the reaction conditions play a crucial role in determining which isomers are formed. The electronic and steric properties of the substituents on the pyridazinone ring direct the position of incoming groups during halogenation or other derivatization reactions. While the principles of regioselective synthesis are well-understood in a general sense, specific studies detailing the control of isomer formation to selectively produce this compound are not present in the reviewed scientific literature.

Chemical Transformations and Derivatization Strategies of 3,4 Dichloro 3h Pyridazin 6 One

Nucleophilic Substitution Reactions of Chlorine Atoms

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic substitution at the C4 and C5 positions. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

The chlorine atoms of dichloropyridazinones are readily displaced by various nitrogen nucleophiles. Amination and hydrazinolysis reactions are fundamental transformations for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.

For instance, the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with amines has been investigated. researchgate.net Similarly, the amination of 4-chloro-6-phenylpyrimidine (B189524) with potassium amide in liquid ammonia (B1221849) proceeds via an addition of the nucleophile, followed by ring-opening and subsequent ring closure. wur.nl The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a popular method for constructing aryl amines, which are common in pharmaceuticals and natural products. libretexts.org This reaction typically involves an aryl halide, a primary or secondary amine, a base, and a palladium catalyst with specialized phosphine (B1218219) ligands. libretexts.org

Hydrazinolysis of dichloropyridazinones provides access to hydrazinopyridazinone derivatives, which are key intermediates for the synthesis of fused heterocyclic systems like pyrazoles and 1,2,4-triazoles. researchgate.net

Table 1: Examples of Amination and Hydrazinolysis Reactions

| Starting Material | Reagent | Product Type | Reference |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Amines | Aminopyridazinone | researchgate.net |

| 4-Chloro-6-phenylpyrimidine | Potassium amide | Aminopyrimidine | wur.nl |

| Aryl halide | Primary or secondary amine | Aryl amine | libretexts.org |

| 4,5-Dichloropyridazin-6-one | Hydrazine (B178648) | Hydrazinopyridazinone | researchgate.net |

Oxygen and sulfur nucleophiles also readily react with dichloropyridazinones to yield corresponding ether and thioether derivatives. The nucleophilicity of sulfur is generally greater than that of oxygen. libretexts.org

Alkoxides can displace the chlorine atoms to form alkoxy derivatives. For example, methoxylation of 4,5-dichloro-2-methyl-6-nitropyridazin-3-one with potassium carbonate in methanol (B129727) has been reported. researchgate.net The reaction of 4,5-dihalopyridazin-6-ones with chloroacetone (B47974) can yield 1-(2-oxopropyl) derivatives. researchgate.net

Thiolate anions, being powerful nucleophiles, react efficiently with dichloropyridazinones. libretexts.org For example, treatment of 1-(1-bromo-2-oxopropyl)pyridazin-6-ones with thiourea (B124793) can lead to the formation of aminothiazole derivatives. researchgate.net

Table 2: Reactions with Oxygen and Sulfur Nucleophiles

| Starting Material | Nucleophile | Product Type | Reference |

| 4,5-Dichloro-2-methyl-6-nitropyridazin-3-one | Methanol/K2CO3 | Methoxy derivative | researchgate.net |

| 4,5-Dihalopyridazin-6-ones | Chloroacetone | 1-(2-oxopropyl) derivative | researchgate.net |

| 1-(1-Bromo-2-oxopropyl)pyridazin-6-one | Thiourea | Aminothiazole derivative | researchgate.net |

The regioselectivity of nucleophilic substitution on dichloropyridazinones is a critical aspect of their chemistry. In many cases, substitution occurs preferentially at one of the chlorine-bearing carbons. For instance, in the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with various nucleophiles, the regiochemistry is influenced by the substituent at the N-2 position. researchgate.net Except for a few specific cases, these reactions selectively yield 5-substituted-2-cyano derivatives. researchgate.net

In dihalogenated N-heteroarenes, the halide adjacent to the nitrogen is typically more reactive in palladium-catalyzed cross-couplings. nsf.gov However, this innate selectivity can sometimes be inverted by the choice of ligand. nih.gov For example, the use of a bulky N-heterocyclic carbene ligand can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.govnih.gov Theoretical studies on 4,6-dichloro-2-pyrone indicate that oxidative addition at the C-6 position is favored both kinetically and thermodynamically in Sonogashira coupling reactions. nih.gov Similarly, DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan show that the carbon at the C4 position is the most reactive site for nucleophilic attack due to its larger positive charge. mdpi.com

The development of stereoselective methods is also crucial. For example, the synthesis of (E)- and (Z)-1-alkenylboronic acids, which can be used in palladium-catalyzed cross-coupling reactions, allows for the stereoselective synthesis of various dienes and trienes. uwindsor.ca

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and 3,4-dichloro-3H-pyridazin-6-one is a suitable substrate for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are widely employed to create C-C bonds. libretexts.orgsigmaaldrich.com These reactions have been recognized for their significance with the 2010 Nobel Prize in Chemistry. wikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. uwindsor.camdpi.com This reaction is tolerant of a wide range of functional groups and has been used for the arylation of various heterocyclic systems, including pyrimidines and thiadiazoles. nih.govmdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling. nih.govresearchgate.net

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is carried out under mild conditions and is useful for synthesizing conjugated enynes and arylalkynes. wikipedia.orglibretexts.org Copper-free variations of the Sonogashira reaction have also been developed. libretexts.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction was one of the first examples of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active and versatile catalysts for the Heck reaction under mild conditions. nih.govrsc.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Key Catalyst Components | Product Type | References |

| Suzuki-Miyaura | Organoboron compound + Halide/Triflate | Pd(0) complex, Base | Biaryl, etc. | uwindsor.camdpi.comnih.govmdpi.comresearchgate.net |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu co-catalyst, Base | Conjugated enyne/Arylalkyne | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck | Unsaturated halide + Alkene | Pd catalyst, Base | Substituted alkene | wikipedia.orgorganic-chemistry.orgnih.govrsc.org |

Besides palladium, other transition metals like nickel and copper are also utilized in cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions , such as the Negishi coupling, involve the reaction of an organozinc compound with an organohalide. ustc.edu.cn Nickel catalysts can be effective for the cross-coupling of unreactive aryl electrophiles. ustc.edu.cn A nickel-catalyzed Sonogashira coupling has also been developed for the reaction of non-activated alkyl halides with acetylene, though it still requires a copper co-catalyst. wikipedia.org

Copper-catalyzed coupling reactions , like the Glaser, Hay, and Eglinton reactions, are used for the synthesis of symmetric or cyclic bisacetylenes from terminal alkynes. ustc.edu.cn The Ullmann reaction, which traditionally uses copper to couple two aryl halides, has been modernized with palladium and nickel catalysts to broaden its scope and employ milder conditions. ustc.edu.cn

Transition metal-catalyzed dicarbofunctionalization of alkenes is another strategy to create two carbon-carbon bonds across an alkene, generating complex molecules from simpler starting materials. nih.gov

Functionalization at Nitrogen (N-Alkylation, N-Arylation) and Keto Groups

The presence of a reactive N-H bond and a carbonyl group within the pyridazinone ring allows for a variety of functionalization strategies. These transformations are key to modifying the compound's steric and electronic properties, thereby tuning its biological activity.

N-Alkylation and N-Arylation:

The nitrogen atom at the 2-position (N-2) of the pyridazinone ring can be readily substituted with alkyl and aryl groups.

N-Alkylation is typically achieved by reacting 4,5-dichloro-3(2H)-pyridazinone with alkyl halides under basic conditions. For instance, the synthesis of 4,5-dichloro-2-methyl-3(2H)-pyridazinone is accomplished through reaction with a methyl halide in the presence of potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).

N-Arylation can be more challenging but has been successfully performed using specific catalytic systems. A direct N-arylation of substituted pyridazin-3(2H)-ones can be achieved in good yields using reagents like lead tetraacetate and zinc chloride in an aromatic solvent such as benzene. researchgate.net This method allows for the introduction of various aryl groups onto the pyridazine (B1198779) nitrogen. The resulting N-aryl derivatives, such as 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, are crucial intermediates for further synthetic manipulations.

Functionalization of the Keto Group:

The endocyclic keto group at the 3-position imparts lactam character to the ring and can be transformed using specific reagents. A notable reaction is its conversion to a chloro group, which significantly alters the reactivity of the heterocyclic system.

Chlorination of the keto group is accomplished by treating 4,5-dichloro-3(2H)-pyridazinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃). wikipedia.org Heating the mixture under reflux results in the substitution of the carbonyl oxygen with a chlorine atom, yielding the fully aromatic 3,4,5-trichloropyridazine. wikipedia.org This transformation converts the pyridazinone into a trichloropyridazine, a highly reactive scaffold for sequential nucleophilic substitution reactions.

Table 1: Selected Functionalization Reactions

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 4,5-dichloro-3(2H)-pyridazinone | Methyl halide, KOH, TBAB | 4,5-dichloro-2-methyl-3(2H)-pyridazinone | N-Alkylation |

| 4,5-dichloro-3(2H)-pyridazinone | Arylating agent (e.g., via Pb(OAc)₄/ZnCl₂) | 4,5-dichloro-2-phenyl-3(2H)-pyridazinone | N-Arylation |

| 4,5-dichloro-3(2H)-pyridazinone | Phosphorus oxychloride (POCl₃) | 3,4,5-trichloropyridazine | Keto-group Chlorination |

Ring-Opening and Rearrangement Pathways

Under specific conditions, the pyridazinone ring can undergo significant structural changes, leading to contracted or rearranged heterocyclic systems. These transformations often provide access to novel molecular scaffolds that are not easily accessible through direct synthesis.

Ring Contraction via Favorskii-type Rearrangement:

A significant rearrangement pathway for N-substituted 4,5-dichloro-3(2H)-pyridazinones is a base-catalyzed ring contraction. wikipedia.orgadichemistry.com This reaction is particularly noted for the 2-phenyl derivative, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

The mechanism is analogous to the Favorskii rearrangement observed in α-halo ketones. wikipedia.orgadichemistry.com In the presence of a base, such as a hydroxide or alkoxide, an intermediate cyclopropanone-like bicyclic system is proposed to form. This strained intermediate is then attacked by the nucleophilic base, leading to the cleavage of the bicyclic system and contraction of the original six-membered ring. The treatment of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone with a base can lead to the formation of 3-hydroxy-1-phenylpyrazole-5-carboxylic acid. This transformation represents a significant structural modification, converting the pyridazinone ring into a pyrazole (B372694) ring, which is another important heterocycle in drug discovery.

This ring contraction highlights the complex reactivity of dihalopyridazinones and provides a synthetic route to highly functionalized five-membered heterocyclic compounds from six-membered precursors.

Comprehensive Spectroscopic and Quantum Chemical Investigations of 3,4 Dichloro 3h Pyridazin 6 One

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding of a compound. The solid-phase Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of 4,5-dichloro-3-hydroxypyridazine, a tautomer of 3,4-dichloro-3H-pyridazin-6-one, have been recorded and analyzed. nih.gov The experimental spectra were interpreted with the aid of normal coordinate analysis, which involves calculating the theoretical vibrational frequencies and comparing them to the experimental data. nih.gov

The vibrational spectra of related dichloropyridazine compounds have also been studied. For instance, the infrared spectra of 3,6-dichloropyridazine (B152260) were analyzed in the 300-4000 cm⁻¹ range. ias.ac.in Key vibrational modes such as C-H stretching, C-H planar and non-planar bending, and C-Cl stretching have been identified. ias.ac.in The C-Cl stretching vibration, in particular, is typically observed in the 600-800 cm⁻¹ frequency range. ias.ac.in

Theoretical calculations using density functional theory (DFT) have been employed to predict the vibrational frequencies of these molecules. nih.govresearchgate.net By scaling the calculated force fields, a good correlation between the theoretical and experimental spectra can be achieved, aiding in the definitive assignment of vibrational modes. nih.govresearchgate.net For example, in the study of 3,6-dichloropyridazine and 3,4,5-trichloropyridazine, DFT calculations with the B3LYP functional and 6-31G* basis set were used to predict geometries and calculate harmonic frequencies. researchgate.net

Table 1: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Related Dichloropyridazines

| Vibrational Mode | 3,6-dichloropyridazine (Experimental IR) ias.ac.in | 4,5-dichloro-3-hydroxypyridazine (Experimental FT-IR) nih.gov | 4,5-dichloro-3-hydroxypyridazine (Theoretical DFT) nih.gov |

| C-H stretching | Not specified | Not specified | Not specified |

| C-Cl stretching | ~600-800 | Not specified | Not specified |

| Ring vibrations | 963 (strong) | Not specified | Not specified |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural details of a molecule in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. ipb.ptsysu.edu.cnorganicchemistrydata.org

For pyridazine (B1198779) derivatives, the chemical shifts of protons and carbons are influenced by the electronegativity of the nitrogen atoms and the nature and position of substituents. ipb.pt In the ¹H NMR spectrum, protons closer to the nitrogen atoms generally appear at a lower field. ipb.pt The coupling constants between adjacent protons provide information about the connectivity of the molecule. ipb.pt

¹³C NMR is particularly useful for characterizing the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms in the pyridazine ring are sensitive to the electronic effects of the substituents. For instance, the presence of electron-withdrawing groups like chlorine atoms will generally cause a downfield shift of the attached carbon atoms.

While specific ¹H and ¹³C NMR data for this compound were not found in the search results, data for related compounds like 3,6-dichloro-4-methylpyridazine (B106839) and other substituted pyridazinones have been reported. chemicalbook.comnih.gov These studies demonstrate the utility of NMR in confirming the structures of synthesized compounds. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Pyridazine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Influencing Factors |

| ¹H | 6.0 - 9.5 | Proximity to nitrogen atoms, substituent effects ipb.pt |

| ¹³C | 120 - 160 | Electronegativity of substituents, position on the ring researchgate.netresearchgate.net |

Note: These are general ranges and the exact chemical shifts for this compound would need to be determined experimentally.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. sapub.org The molecular ion peak in the mass spectrum provides the exact molecular weight of the compound. sapub.org For this compound (C₄H₂Cl₂N₂O), the calculated molecular weight is approximately 164.98 g/mol . bldpharm.com

The fragmentation pattern observed in the mass spectrum can reveal characteristic structural motifs. In many heterocyclic compounds, fragmentation often involves the loss of small, stable molecules or radicals. growingscience.comnih.gov For pyridazine derivatives, common fragmentation pathways can include the retro-Diels-Alder reaction, leading to the cleavage of the pyridazine ring. growingscience.com The presence of chlorine atoms would be indicated by isotopic peaks (M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Studies on related pyrimidine (B1678525) and pyridazine compounds have shown that the fragmentation patterns are influenced by the substituents on the ring. sapub.orggrowingscience.com For example, the mass spectral fragmentation of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones showed fragmentation via a retro-Diels-Alder reaction on the pyrimidine ring. growingscience.com

Computational Chemistry Approaches (Density Functional Theory, Ab Initio Methods)

Computational chemistry provides a theoretical framework to investigate the molecular and electronic properties of compounds, complementing experimental data.

Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are widely used to calculate the optimized molecular geometry and electronic structure of molecules. conicet.gov.ardocumentsdelivered.com These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, DFT calculations with the B3LYP functional and a 6-31G* basis set have been successfully used to predict the geometries of dichloropyridazines. researchgate.net The electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity.

Theoretical Vibrational Frequencies and Spectroscopic Correlation

As mentioned in section 4.1, computational methods are instrumental in the analysis of vibrational spectra. By calculating the theoretical vibrational frequencies and comparing them with experimental FT-IR and FT-Raman data, a detailed assignment of the observed spectral bands can be made. nih.govnih.govmdpi.com This correlation is essential for a complete understanding of the molecular vibrations. Studies on 4,5-dichloro-3-hydroxypyridazine have shown that DFT calculations can accurately predict the IR and Raman spectra. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. mdpi.com FMO analysis can also predict the most likely sites for electrophilic and nucleophilic attack. bhu.ac.inwuxibiology.comsapub.org For pyridazine derivatives, computational studies have shown that the distribution of HOMO and LUMO orbitals can explain their reactivity patterns in various chemical reactions. wuxibiology.com

Electrostatic Potential Surfaces and Charge Distribution Analysis

Computational quantum chemical studies, specifically Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For pyridazinone derivatives, such analyses reveal key insights into their reactivity and intermolecular interaction potentials.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In molecules related to this compound, the MEP maps typically indicate that the most negative potential (red regions) is concentrated around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring. These regions represent the most likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is generally located around the hydrogen atoms attached to the ring, indicating sites susceptible to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative data on the partial charges of each atom within the molecule. In the case of pyridazinone structures, the oxygen atom of the carbonyl group and the nitrogen atoms consistently exhibit significant negative charges, confirming their role as key centers for interaction. The carbon atoms within the heterocyclic ring and those bonded to electronegative chlorine atoms would be expected to carry partial positive charges.

While specific data for this compound is not available in the provided search results, the general principles observed in closely related pyridazinone derivatives would apply. The presence of two chlorine atoms on the pyridazinone ring of this compound is expected to significantly influence the electrostatic potential and charge distribution, enhancing the electrophilicity of the carbon atoms to which they are attached.

X-ray Diffraction Studies for Solid-State Structural Characterization

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and van der Waals forces.

A comprehensive search of crystallographic databases and scientific literature did not yield any specific X-ray diffraction studies for this compound. Therefore, no experimental data on its crystal structure, unit cell parameters, or specific intermolecular interactions can be presented.

For related heterocyclic compounds, XRD studies have been fundamental in confirming molecular geometries predicted by computational methods and in understanding how molecules pack in the solid state. Such studies on other pyridazine derivatives have revealed various hydrogen bonding motifs and pi-stacking interactions that dictate their supramolecular assembly. Without experimental XRD data for this compound, its solid-state structure remains unconfirmed.

Emerging Research Applications of 3,4 Dichloro 3h Pyridazin 6 One in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis and Heterocycle Scaffolds

A comprehensive search of chemical literature indicates that while various pyridazine (B1198779) derivatives are pivotal in synthetic chemistry, specific examples detailing the use of 3,4-dichloro-3H-pyridazin-6-one as a strategic building block are not prominently featured. The reactivity of related dichloropyridazine isomers, such as 3,6-dichloropyridazine (B152260) and 4,5-dichloropyridazin-3(2H)-one, is well-established for constructing complex heterocyclic systems. acs.orgmdpi.com For instance, the synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential in medicinal chemistry, often employs various pyridazine precursors. mdpi.comresearchgate.net However, direct application or synthetic routes starting from this compound for these or other complex scaffolds are not described in the reviewed literature.

Precursor in Agrochemical Innovation

The pyridazine core is a well-known toxophore in the agrochemical industry. nih.gov Numerous studies and patents describe the synthesis and biological activity of pyridazine derivatives as herbicides and plant growth regulators. However, specific data on This compound in this context is absent from the public record.

Plant Growth Regulation Research

The regulation of plant growth is another area where pyridazine compounds have been explored. The structural motif is found in compounds designed to influence various physiological processes in plants. bldpharm.com However, publicly accessible research specifically identifying or evaluating the role of This compound in plant growth regulation is not available.

Contributions to Advanced Materials Research

The unique electronic properties of nitrogen-containing heterocycles make them attractive candidates for advanced materials. While research in this area is active, there is no specific mention in the available literature of This compound being used or investigated for these purposes.

Exploration in Organic Photovoltaic Materials

The development of materials for organic solar cells often involves heterocyclic compounds. Triazine derivatives, for example, have been successfully used as building blocks for organic materials in solar cell applications due to their electron-deficient nature. While the pyridazine nucleus shares some electronic characteristics, specific studies on the application of This compound in organic photovoltaics have not been found.

Development of Non-Linear Optical (NLO) Active Chromophores

The search for new materials with high non-linear optical (NLO) activity is a significant area of materials science. Research has explored various organic molecules, including chalcone (B49325) and pyridine (B92270) derivatives, for their potential NLO properties. These molecules typically feature a donor-π-acceptor structure. There is currently no available research that investigates or reports the NLO properties of This compound .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The structural framework of pyridazinone derivatives, accessible from precursors like this compound, is a cornerstone for the design of targeted therapeutic agents. The inherent features of the pyridazinone ring, such as its capacity for hydrogen bonding and potential for diverse substitutions, make it a privileged scaffold in drug discovery. nih.gov Structure-activity relationship (SAR) studies are crucial in elucidating the specific structural requirements for potent and selective biological activity. These investigations, focusing on in vitro mechanisms and theoretical interactions, have guided the optimization of lead compounds for various biological targets.

The pyridazinone core is a prominent feature in the design of various enzyme inhibitors. For instance, derivatives of pyrazolo[3,4-d]pyridazinone have been synthesized and evaluated as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are promising targets for cancer therapy. In these studies, the pyridazinone moiety was found to be critical for inhibitory activity, forming key hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov Replacement of the pyridazinone ring with other structures led to a significant decrease in potency, highlighting its importance in the scaffold's interaction with the target. nih.gov

Similarly, pyrrolo[3,4-d]pyridazinone derivatives have been investigated as cyclooxygenase (COX) inhibitors. The introduction of a 1,3,4-oxadiazole (B1194373) moiety to the pyrrolo[3,4-d]pyridazinone core was explored to enhance affinity for the COX-2 isoenzyme. nih.gov Furthermore, new series of pyridazin-3-one derivatives linked to thiosemicarbazide (B42300) side chains have been designed and synthesized, showing potent vasorelaxant activity through potential modulation of endothelial nitric oxide synthase (eNOS). nih.gov

In the pursuit of novel anticancer agents, triazolo[4,3-b]pyridazine derivatives have been designed as dual inhibitors of c-Met and Pim-1 kinases. nih.gov SAR studies on substituted 6-phenyl-3H-pyridazin-3-one derivatives have also led to the discovery of potent c-Met kinase inhibitors. nih.gov Additionally, pyridazinone derivatives have been explored as cholinesterase inhibitors for potential application in Alzheimer's disease. A series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhydrazone) derivatives were synthesized, with some compounds showing notable inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The following table summarizes the in vitro inhibitory activities of selected pyridazinone-based enzyme inhibitors.

| Compound Class | Target Enzyme | Key Findings | Reference |

| Pyrazolo[3,4-d]pyridazinone derivatives | FGFR1 | The pyridazinone moiety forms crucial H-bonds with Ala564 and Glu562. | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1/COX-2 | Introduction of a 1,3,4-oxadiazole moiety aimed to improve COX-2 affinity. | nih.gov |

| Triazolo[4,3-b]pyridazine derivatives | c-Met/Pim-1 | Dual inhibition achieved with specific substitution patterns. | nih.gov |

| 6-phenyl-3H-pyridazin-3-one derivatives | c-Met kinase | Structural modifications of the phenyl and pyrimidine (B1678525) substituents led to potent inhibitors. | nih.gov |

| 6-substituted-3(2H)-pyridazinone derivatives | AChE/BChE | Emerged as dual cholinesterase inhibitors. | nih.gov |

Molecular modeling techniques, including docking studies, play a pivotal role in understanding the interactions between pyridazinone derivatives and their biological targets at a molecular level. These in silico methods provide insights into the binding modes and help rationalize the observed structure-activity relationships.

For pyrrolo[3,4-d]pyridazinone derivatives targeting COX enzymes, molecular docking studies have shown that these compounds can occupy the active site in a manner similar to established inhibitors like Meloxicam. nih.gov The pyrrolo[3,4-d]pyridazinone moiety has been observed to form π-σ and π-sulfur interactions with key residues such as Val116 and Met113 in the COX-1 active site. researchgate.net

In the context of vasorelaxant pyridazin-3-one derivatives, molecular modeling has been used to predict their affinity towards the α1a-adrenoceptor. nih.gov Similarly, for triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, docking studies have suggested a similar mode of interaction at the ATP-binding site compared to known ligands. nih.gov

Molecular docking was also instrumental in understanding the inhibition mechanism of pyridazinone derivatives on cholinesterases. For a potent dual inhibitor, docking studies predicted its binding interactions within the active sites of both AChE and BChE, providing insights into the factors influencing receptor affinity at a molecular level. nih.gov

The table below outlines the key molecular interactions observed in docking studies of various pyridazinone derivatives.

| Compound Class | Biological Target | Key Molecular Interactions | Reference |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1 | π-σ and π-sulfur interactions with Val116 and Met113; hydrogen bonding. | researchgate.net |

| Pyridazin-3-one derivatives | α1a-adrenoceptor | Prediction of binding affinities to rationalize vasorelaxant activities. | nih.gov |

| Triazolo[4,3-b]pyridazine derivatives | c-Met/Pim-1 | Interaction at the ATP-binding site. | nih.gov |

| 6-substituted-3(2H)-pyridazinone derivatives | AChE/BChE | Prediction of binding modes to understand dual inhibition. | nih.gov |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for 3,4-dichloro-3H-pyridazin-6-one, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted synthesis is a robust approach for pyridazine derivatives, as demonstrated in the synthesis of structurally related compounds like 3,6-dichloro-4-isopropylpyridazine. Reaction parameters such as temperature (optimized at 120–150°C) and solvent polarity significantly impact regioselectivity and yield. For example, using DMF as a solvent under microwave irradiation enhances reaction efficiency compared to conventional heating . Functionalization strategies, such as mono- or bis-substitution, require careful selection of nucleophiles (e.g., amines or thiols) and stoichiometric control to avoid over-substitution .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) are critical for structural elucidation. X-ray crystallography, as applied to analogs like 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, provides definitive confirmation of stereochemistry and bond angles. Purity should be validated via HPLC with UV detection (λ = 254 nm) and a C18 column, ensuring ≥95% purity for experimental reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvation effects or tautomeric equilibria. For example, keto-enol tautomerism in pyridazinones can distort ¹H NMR signals. To address this, conduct variable-temperature NMR studies in deuterated DMSO or CDCl3 to stabilize specific tautomers. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic environments and predict spectral patterns, enabling cross-validation with experimental data .

Q. How can reaction pathways be optimized to minimize byproducts during functionalization?

- Methodological Answer : Kinetic vs. thermodynamic control must be evaluated. For instance, Pd-catalyzed cross-coupling reactions with aryl boronic acids require inert atmospheres and ligand optimization (e.g., XPhos) to suppress homocoupling byproducts. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR helps identify intermediate species. Recent studies on 3,6-dichloropyridazine derivatives show that slow reagent addition (over 2–4 hours) reduces dimerization .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities for pharmacological targets. For reaction mechanism studies, Gaussian 16 with transition-state theory models activation energies. For example, the electrophilic substitution at the C5 position of pyridazinones can be simulated using Fukui indices to identify reactive sites .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Structural analogs, such as 4-hydroxy-6-methyl-3-nitro-2-pyridone, show pH-dependent hydrolysis, with maximum stability observed at pH 7.4 .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate EC₅₀/IC₅₀ values. For multi-target activity, apply principal component analysis (PCA) or hierarchical clustering to distinguish selectivity profiles. Studies on corticotropin-releasing factor-1 receptor antagonists highlight the importance of Welch’s t-test for comparing variances in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.